2-(3-Bromophenyl)-2-methylpropanenitrile
Overview
Description
2-(3-Bromophenyl)-2-methylpropanenitrile is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon
Preparation Methods
The synthesis of 2-(3-Bromophenyl)-2-methylpropanenitrile typically involves a multi-step process. One common method includes the bromination of a suitable precursor, such as 3-bromotoluene, followed by a reaction with a nitrile source. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale bromination and nitrile addition reactions under controlled conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(3-Bromophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromophenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromophenyl)-2-methylpropanenitrile include:
2-(3-Bromophenyl)-2-methylpropanoic acid: This compound has a carboxylic acid group instead of a nitrile group.
3-Bromobenzonitrile: This compound lacks the methyl group attached to the carbon connected to the nitrile group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-(3-bromophenyl)-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKECRCMIFURWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441080 | |
Record name | 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90433-20-8 | |
Record name | 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.